molecular formula C10H10N4O2 B13112012 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid

4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid

Cat. No.: B13112012
M. Wt: 218.21 g/mol
InChI Key: VIRPRSNRWDOTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at position 4, a 5-methylpyrazin-2-yl group at position 2, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C10H10N4O2/c1-5-3-12-7(4-11-5)9-13-6(2)8(14-9)10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16)

InChI Key

VIRPRSNRWDOTBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=C(N2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the preparation of 5-methylpyrazine-2-carboxylic acid can be achieved by oxidizing 2,5-dimethylpyrazine in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. The use of fixed bed reactors and controlled oxidation conditions can facilitate the large-scale synthesis of the compound with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 1822851-70-6

The structure features an imidazole ring substituted with a methyl group and a pyrazine moiety, contributing to its unique chemical behavior and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid in cancer treatment. For instance, research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves apoptosis induction through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, making it a candidate for further development in oncology therapeutics.

Cell Line IC50 (µM) Mechanism of Action
HepG22.57Induction of apoptosis via caspase activation
MDA-MB-2313.45Inhibition of cell proliferation

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases. Studies suggest that it may modulate metabotropic glutamate receptors, which are implicated in conditions such as Alzheimer's disease and schizophrenia. By enhancing synaptic plasticity and reducing excitotoxicity, this compound could serve as a therapeutic agent for managing neuropsychiatric disorders.

Drug Design

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to interact with various biological targets facilitates the development of novel pharmaceuticals. Researchers are exploring its derivatives to enhance potency and selectivity against specific molecular targets.

Nanotechnology

In the field of nanotechnology, this compound is being investigated for its role in synthesizing nanomaterials with enhanced properties for biomedical applications. Its chemical structure allows for functionalization that can improve drug delivery systems and biosensors, facilitating targeted therapy and diagnostic tools.

Application Area Potential Use
Drug Delivery SystemsTargeted delivery to cancer cells
BiosensorsDetection of biomolecules with high specificity

Case Study 1: Anticancer Efficacy

A study published in Molecules demonstrated the anticancer efficacy of this compound against HepG2 cells, showcasing an IC50 value of 2.57 µM. The researchers utilized flow cytometry to analyze apoptosis markers, confirming the compound's role in inducing cell death through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanisms

Research published in Applied Sciences explored the neuroprotective mechanisms of this compound in models of oxidative stress-induced neuronal injury. The findings indicated significant reductions in reactive oxygen species levels and improvements in neuronal survival rates, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism by which 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Pyrazinyl vs. Pyridinyl Substituents

  • 4-Methyl-2-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid (): Replacing the pyrazine ring with pyridine alters electronic properties and solubility.
  • 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (): Incorporation of a benzimidazole system increases aromaticity and planarity, enhancing intercalation with biomolecules like DNA or enzymes .

Functional Group Modifications

  • 1H-Imidazole-5-carboxylic acid derivatives (): Metronidazole hybrids (e.g., MTZH-1) esterify the carboxylic acid group, improving membrane permeability. For example, MTZH-1 couples metronidazole with 1H-imidazole-5-carboxylic acid via Steglich esterification, enhancing antiparasitic activity against resistant strains .
  • Olmesartan Medoxomil (): This angiotensin II receptor antagonist features a tetrazole ring and a medoxomil ester prodrug group. The tetrazole enhances bioavailability, while the ester improves oral absorption—a strategy applicable to imidazole-carboxylic acid derivatives .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Key Substituents Solubility Biological Activity Reference
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid 249.25 g/mol 5-Methylpyrazine, carboxylic acid Limited data Hypothesized enzyme inhibition N/A
MTZH-1 (Metronidazole-imidazole hybrid) ~350 g/mol* Metronidazole, imidazole-5-carboxylate Soluble in DMF Antiprotozoal, anaerobic bacteria targeting
Olmesartan Medoxomil 558.6 g/mol Tetrazole, medoxomil ester Sparingly soluble in methanol Antihypertensive
2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid 254.24 g/mol Benzimidazole, phenolic hydroxyl Water-insoluble Antioxidant, DNA interaction

*Estimated based on synthesis in .

Biological Activity

4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C_10H_10N_4O_2
  • CAS Number : 1822851-70-6
  • Molecular Weight : 218.21 g/mol

Research indicates that this compound may exert its effects through several mechanisms:

  • Antiviral Activity :
    • The compound has shown inhibitory effects against various viruses, including orthopoxviruses such as cowpox and ectromelia viruses. The selectivity index (SI) for these activities was reported as 20 and 46, respectively, indicating a favorable therapeutic window compared to cytotoxicity levels .
  • Cytotoxicity :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects at specific concentrations. For instance, cytotoxicity (CC50) values were observed to be around 45.7 μM for certain derivatives, highlighting the need for careful evaluation in therapeutic applications .
  • Interaction with Cellular Mechanisms :
    • The compound may influence cellular signaling pathways associated with apoptosis and cell proliferation, although detailed mechanisms remain to be fully elucidated.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiviralInhibition of cowpox virus (SI = 20)
AntiviralInhibition of ectromelia virus (SI = 46)
CytotoxicityCC50 = 45.7 μM
Selectivity IndexSI = 102 for certain derivatives

Case Study: Antiviral Efficacy

In a study focused on the antiviral properties of imidazole derivatives, this compound was tested against vaccinia virus. The results indicated significant antiviral activity with an IC50 value of approximately 0.35 μM, suggesting that structural modifications in the imidazole ring can enhance antiviral efficacy .

Case Study: Cytotoxicity Assessment

A separate investigation evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that while some derivatives exhibited low cytotoxicity (CC50 > 200 μM), others demonstrated moderate cytotoxicity levels, necessitating further exploration into structure-activity relationships to optimize therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, alkylation of imidazole precursors with pyrazine derivatives under basic conditions (e.g., K₂CO₃/DMF) can introduce the 5-methylpyrazin-2-yl moiety. Critical parameters include temperature control (60–80°C), stoichiometric ratios of reactants, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Yield optimization may require iterative adjustments to solvent polarity and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .

Q. How is structural characterization of this compound performed, and what spectral data are critical for confirming its identity?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : Peaks for imidazole protons (δ 7.2–8.1 ppm) and pyrazine methyl groups (δ 2.5–2.7 ppm).
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and imidazole N–H bend (~3150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching theoretical mass (±3 ppm).
  • Elemental Analysis : C, H, N content within 0.3% of calculated values .

Q. What analytical techniques are recommended for assessing purity, and how are impurities identified?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), UV detection at 254 nm. Impurity profiling requires spiking with reference standards (e.g., unreacted intermediates or byproducts like 4-methylimidazole derivatives) .
  • TLC : Ethyl acetate/methanol (9:1) for rapid purity checks.
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (HOMO-LUMO gap, dipole moment) and acidity (pKa of carboxylic group) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with imidazole-binding pockets). Docking poses should align with experimental IC₅₀ values .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, logP, and metabolic stability .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

  • Methodological Answer :

  • Sensitivity Analysis : Vary solvent models (PCM vs. SMD) in DFT to match experimental NMR shifts.
  • Dynamic NMR : Assess temperature-dependent spectra to detect conformational flexibility or tautomerism (e.g., imidazole NH proton exchange) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen-bonding networks .

Q. How does substituent variation on the pyrazine or imidazole rings affect the compound’s physicochemical properties or bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with halogenated pyrazines or bulky imidazole substituents. Test solubility (shake-flask method) and logP (HPLC-derived) .
  • Enzyme Assays : Compare inhibition kinetics (e.g., IC₅₀ for carbonic anhydrase) to correlate substituent effects with activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA-3 column (heptane/ethanol) to monitor enantiomeric excess.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.